Fotretamine

Description

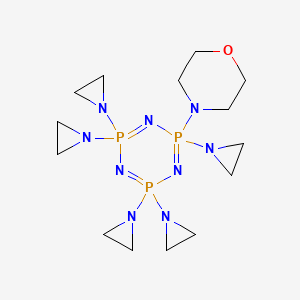

Structure

3D Structure

Properties

CAS No. |

37132-72-2 |

|---|---|

Molecular Formula |

C14H28N9OP3 |

Molecular Weight |

431.35 g/mol |

IUPAC Name |

4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |

InChI |

InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2 |

InChI Key |

SCGZIPCHOAVGCL-UHFFFAOYSA-N |

SMILES |

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |

Canonical SMILES |

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |

Origin of Product |

United States |

Foundational & Exploratory

Fotretamine's Core Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action of fotretamine (B1204584), a pentaethyleneimine derivative with antineoplastic and immunosuppressive properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions and cellular consequences, drawing upon the established knowledge of its chemical class.

Executive Summary

This compound is classified as an alkylating agent, a class of compounds that exert their cytotoxic effects primarily through the covalent modification of DNA.[1] Its activity stems from its multiple aziridine (B145994) rings, which are highly reactive electrophilic groups. The core mechanism of this compound involves the alkylation of DNA bases, leading to the formation of DNA adducts. This damage disrupts fundamental cellular processes such as DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. The immunosuppressive effects of this compound are attributed to its ability to cause chromosomal breaks in lymphocytes.[1][2] While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, its mechanism can be largely inferred from the well-characterized actions of other aziridine-containing alkylating agents.

Chemical Properties and Structure-Activity Relationship

This compound's chemical structure, featuring multiple pentaethyleneimine (aziridine) rings, is central to its mechanism of action. The high ring strain and electrophilic nature of the aziridine groups make them susceptible to nucleophilic attack by electron-rich sites on biological macromolecules, most notably DNA.

| Property | Value |

| Molecular Formula | C₁₄H₂₈N₉OP₃ |

| Molar Mass | 431.36 g/mol |

| Synonyms | Fotrin, Photrin, 2,2,4,4,6-Pentaethyleneimino-6-morpholino-cyclotriphosphazatriene |

| CAS Number | 37132-72-2 |

Table 1: Key Chemical Properties of this compound.

The reactivity of the aziridine rings is a critical determinant of this compound's alkylating potential. This structure allows for the formation of covalent bonds with nucleophilic centers in DNA, initiating the cascade of events that lead to cell death.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the alkylation of DNA. This process can be broken down into several key steps:

-

Nucleophilic Attack: The aziridine rings of this compound are attacked by nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is the most frequent site of alkylation by such agents due to its high electron density.[3][4] Other potential sites include the N1, N3, and N7 positions of adenine, the N3 position of cytosine, and the O6 position of guanine.[4][5]

-

Formation of DNA Adducts: This covalent binding results in the formation of a monofunctional DNA adduct. Given that this compound possesses multiple aziridine groups, it is capable of forming bifunctional adducts, leading to interstrand cross-links (ICLs) between two different DNA strands or intrastrand cross-links within the same strand.[3][6]

-

Disruption of DNA Function: The presence of these adducts and cross-links physically obstructs the DNA double helix. This distortion interferes with the binding of DNA polymerases and helicases, thereby inhibiting DNA replication and transcription.[3] This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells, which rely on efficient DNA synthesis.

Downstream Cellular Consequences: DNA Damage Response

The DNA damage induced by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR aims to repair the damage, but if the damage is too extensive, it triggers programmed cell death (apoptosis).

Key pathways involved in the response to alkylation damage include:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing monofunctional adducts.[7]

-

Nucleotide Excision Repair (NER): NER is involved in the repair of bulky adducts that distort the DNA helix, such as interstrand cross-links.[8]

-

Mismatch Repair (MMR): The MMR system can recognize and attempt to repair mismatched base pairs that may arise from alkylation damage. Futile cycles of MMR can lead to double-strand breaks.[7]

-

Cell Cycle Arrest: Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA damage. These kinases phosphorylate downstream targets, such as p53 and Chk1/Chk2, leading to cell cycle arrest at the G1/S or G2/M checkpoints. This pause allows time for DNA repair.

-

Apoptosis: If the DNA damage is irreparable, the p53 tumor suppressor protein can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma.[9]

Immunosuppressive Mechanism

The immunosuppressive activity of this compound is a direct consequence of its DNA-damaging effects on lymphocytes.[1][2] Lymphocytes, being a population of rapidly proliferating cells, are particularly susceptible to the cytotoxic actions of alkylating agents. The induction of chromosomal breaks in these cells leads to their depletion, thereby suppressing the immune response.

Experimental Protocols

While specific experimental protocols for this compound are scarce in the literature, the following are standard methodologies used to investigate the mechanism of action of DNA alkylating agents.

DNA Alkylation and Adduct Formation Assays

-

Objective: To identify and quantify the formation of DNA adducts.

-

Methodology:

-

Treat cultured cells or isolated DNA with the alkylating agent.

-

Isolate genomic DNA.

-

Hydrolyze the DNA to individual bases.

-

Analyze the resulting nucleosides using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the alkylated bases.[10]

-

Comet Assay (Single-Cell Gel Electrophoresis)

-

Objective: To detect DNA strand breaks and alkali-labile sites resulting from alkylation.

-

Methodology:

-

Embed treated cells in an agarose (B213101) gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slide to electrophoresis under alkaline conditions.

-

Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[11]

-

Cytogenetic Analysis

-

Objective: To assess chromosomal damage.

-

Methodology:

-

Culture peripheral blood lymphocytes and treat them with the agent.

-

Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).

-

Harvest the cells, treat with a hypotonic solution, and fix.

-

Prepare chromosome spreads on microscope slides and stain (e.g., with Giemsa).

-

Analyze the metaphase spreads for structural and numerical chromosomal aberrations under a microscope.[12][13][14]

-

Quantitative Data

| Alkylating Agent | Cancer Type | Response Rate (%) | Median Overall Survival (months) | Common Grade ≥3 Adverse Events |

| Cyclophosphamide (in combination) | Breast Cancer | 50-70 | Not Applicable (adjuvant) | Neutropenia, Anemia |

| Temozolomide | Glioblastoma | 20-30 | 14.6 | Thrombocytopenia, Neutropenia |

| Thiotepa | Bladder Cancer (intravesical) | 30-50 | Not Applicable (local) | Myelosuppression (if systemic absorption) |

Table 2: Representative Clinical Data for Common Alkylating Agents. Note: This data is not for this compound and is for illustrative purposes only.

Conclusion

This compound's mechanism of action is rooted in its ability to function as a potent DNA alkylating agent. Through the covalent modification of DNA, it instigates a cascade of cellular events, including the disruption of DNA replication and transcription, activation of the DNA damage response, and ultimately, the induction of apoptosis in rapidly dividing cells. Its immunosuppressive properties are a direct extension of this cytotoxic activity on lymphocytes. While a comprehensive, this compound-specific dataset is not currently available, the well-established principles of DNA alkylation by aziridine-containing compounds provide a robust framework for understanding its core mechanism of action. Further research is warranted to elucidate the specific molecular targets and signaling pathways uniquely modulated by this compound.

References

- 1. This compound | C14H28N9OP3 | CID 65800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. qeios.com [qeios.com]

- 3. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 5. Alkylation of DNA and tissue specificity in nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AOP-Wiki [aopwiki.org]

- 11. youtube.com [youtube.com]

- 12. Cytogenetic analysis in peripheral lymphocytes of cancer patients treated with cytostatic drugs: results from an EC Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cytogenetic analysis of the effects of oxytocin on human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytogenetic analysis of human peripheral blood lymphocytes (in vitro) treated with resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Fotretamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin or by its investigational drug code NSC-216135, is a pentaethyleneimine derivative classified as an antineoplastic alkylating agent.[1][2] Its cytotoxic effects are attributed to its ability to cause chromosomal breaks, which also contributes to its immunosuppressive activity.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and a discussion on the current landscape of its research and development. Due to the limited publicly available data, this document also highlights the significant information gaps regarding its discovery, detailed experimental protocols, and clinical evaluation.

Introduction

This compound is a compound with the chemical formula C14H28N9OP3 and a molecular weight of 431.35 g/mol .[2] It is identified by the CAS Registry Number 37132-72-2.[2] The IUPAC name for this compound is 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H28N9OP3 | PubChem[2] |

| Molecular Weight | 431.35 g/mol | PubChem[2] |

| CAS Registry Number | 37132-72-2 | PubChem[2] |

| IUPAC Name | 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine | PubChem[2] |

| Synonyms | Fotrin, Photrin, NSC-216135, Fotretamina | PubChem[2] |

Discovery and Development

Detailed information regarding the discovery and development of this compound is scarce in publicly accessible scientific literature. The compound is described as a "Russian drug," suggesting its origins may be within the pharmaceutical research and development programs of the former Soviet Union. This may contribute to the limited availability of information in international, English-language databases. Further investigation into historical and regional scientific archives may be necessary to uncover the timeline of its synthesis, initial screening, and early development.

Mechanism of Action

This compound is categorized as an alkylating agent.[1][2] The general mechanism of action for this class of drugs involves the transfer of alkyl groups to various cellular macromolecules, most importantly DNA. This process can lead to the formation of covalent bonds, resulting in DNA damage, cross-linking of DNA strands, and interference with DNA replication and transcription. Ultimately, this damage can trigger apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.

This compound, as a pentaethyleneimine derivative, contains multiple reactive aziridinyl (ethyleneimine) groups. These strained three-membered rings are susceptible to nucleophilic attack, allowing the molecule to act as a polyfunctional alkylating agent.

The proposed mechanism of action for this compound is its ability to induce chromosomal breaks.[1][2] This clastogenic activity is a direct consequence of its DNA-alkylating properties.

Below is a generalized signaling pathway for DNA damage-induced apoptosis, which is the likely downstream effect of this compound's action.

Preclinical and Clinical Data

A comprehensive search of prominent scientific and clinical trial databases did not yield specific preclinical or clinical study reports for this compound or its synonyms. Quantitative data regarding its efficacy (e.g., IC50 values in various cell lines), pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and safety (e.g., LD50, adverse event profiles in animal models or humans) are not available in the reviewed literature.

The absence of such data prevents the creation of summary tables and detailed experimental protocols as requested. It is possible that such studies were conducted but not published in readily accessible international journals.

Synthesis

Information regarding the specific synthetic route for this compound is not detailed in the available literature. However, based on its chemical structure, a potential synthetic pathway could involve the reaction of a morpholino-substituted cyclotriphosphazatriene precursor with an excess of ethyleneimine. The synthesis of related aziridinyl-cyclotriphosphazene compounds often involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene core.

A hypothetical, high-level workflow for the synthesis is presented below.

Conclusion and Future Directions

This compound is an alkylating agent with a chemical structure that suggests potential for antineoplastic activity. However, there is a significant lack of publicly available data to support a thorough technical evaluation. The information gap spans its discovery, development, detailed mechanism of action, and, most critically, preclinical and clinical data.

For researchers and drug development professionals, this compound represents a compound with a known general mechanism of action but an unknown and unverified therapeutic potential. Future research efforts would need to start from a foundational level, including:

-

Rediscovery and Synthesis: Development and validation of a reliable synthetic route.

-

In Vitro Characterization: Comprehensive screening against a panel of cancer cell lines to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Detailed investigation into its effects on DNA, cell cycle, and apoptotic pathways.

-

Preclinical In Vivo Studies: Evaluation of its efficacy, pharmacokinetics, and toxicology in animal models.

Without such fundamental data, the potential of this compound as a therapeutic agent remains speculative. The information presented in this guide is based on the limited data available and should be considered a starting point for any future investigation into this compound.

References

In-Depth Technical Guide to the Synthesis and Derivatives of Fotretamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative of cyclotriphosphazene (B1200923) with recognized antineoplastic and immunosuppressive properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, a complex process involving the sequential substitution of a hexachlorocyclotriphosphazene core. While detailed experimental data from primary literature remains elusive, this document consolidates the theoretical pathway based on established principles of phosphazene chemistry. It further explores the potential for derivative synthesis and outlines the known biological context of this alkylating agent.

Introduction

This compound is a synthetic compound characterized by a cyclotriphosphazene ring substituted with five aziridinyl groups and one morpholinyl group.[2] Its chemical formula is C₁₄H₂₈N₉OP₃, and its IUPAC name is 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine.[2] First reported in scientific literature in 1972, this compound emerged from research in the Soviet Union and demonstrated potential as an anticancer and immunosuppressive agent.[1] The presence of the highly reactive aziridinyl (ethyleneimine) groups confers its alkylating ability, a mechanism central to its cytotoxic activity.[1][2]

This compound Synthesis Pathway

The synthesis of this compound is predicated on the chemistry of hexachlorocyclotriphosphazene (N₃P₃Cl₆), a versatile inorganic heterocyclic compound. The core principle of the synthesis is the sequential nucleophilic substitution of the six chlorine atoms on the phosphazene ring. This allows for the controlled introduction of different functional groups. In the case of this compound, this involves the introduction of one morpholine (B109124) group and five aziridine (B145994) groups.

The general synthetic strategy to achieve an AB₅ substitution pattern on a cyclotriphosphazene ring, where 'A' is morpholine and 'B' is aziridine, can be approached in two theoretical ways:

-

Route 1: Initial reaction of hexachlorocyclotriphosphazene with one equivalent of morpholine, followed by the reaction of the resulting intermediate with five equivalents of aziridine.

-

Route 2: Initial reaction of hexachlorocyclotriphosphazene with five equivalents of aziridine, followed by the reaction of the resulting intermediate with one equivalent of morpholine.

Given the high reactivity of aziridine, Route 1 is the more plausible and controllable pathway to avoid the formation of polysubstituted aziridinyl byproducts.

Proposed Synthesis of this compound

The following is a proposed multi-step synthesis pathway for this compound based on established methodologies for the synthesis of cyclotriphosphazene derivatives.

Step 1: Monomorpholino-pentachloro-cyclotriphosphazene Synthesis

The synthesis commences with the reaction of hexachlorocyclotriphosphazene with one molar equivalent of morpholine in the presence of a tertiary amine base, such as triethylamine (B128534), to scavenge the hydrogen chloride byproduct. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Reactants:

-

Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

-

Morpholine

-

Triethylamine (or another suitable base)

-

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Reaction: The nucleophilic morpholine attacks one of the phosphorus atoms of the cyclotriphosphazene ring, displacing a chloride ion. Triethylamine reacts with the liberated HCl to form triethylammonium (B8662869) chloride, which precipitates from the reaction mixture.

-

Work-up: The precipitated triethylammonium chloride is removed by filtration. The solvent is then removed under reduced pressure to yield the crude monosubstituted product, which can be purified by recrystallization or column chromatography.

Step 2: Penta(aziridinyl)-monomorpholino-cyclotriphosphazene (this compound) Synthesis

The intermediate from Step 1, monomorpholino-pentachloro-cyclotriphosphazene, is then reacted with an excess of aziridine. Due to the toxicity and volatility of aziridine, this reaction must be performed with extreme caution in a well-ventilated fume hood. A base is again required to neutralize the HCl produced.

-

Reactants:

-

Monomorpholino-pentachloro-cyclotriphosphazene

-

Aziridine (ethyleneimine)

-

Triethylamine (or another suitable base)

-

-

Solvent: Anhydrous benzene (B151609) or toluene (B28343)

-

Reaction: Aziridine acts as the nucleophile, displacing the remaining five chlorine atoms on the cyclotriphosphazene ring. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction and the volatility of aziridine.

-

Work-up: Similar to the first step, the triethylammonium chloride precipitate is filtered off. The solvent is evaporated, and the resulting crude this compound is purified, likely through recrystallization from a suitable solvent system.

Quantitative Data

| Parameter | Step 1: Monosubstitution | Step 2: Penta-substitution |

| Yield | 60-80% | 40-60% |

| Reaction Temperature | 0°C to room temperature | 0°C to 40°C |

| Reaction Time | 4-12 hours | 12-24 hours |

| Purity (after purification) | >95% | >98% (pharmaceutical grade) |

Table 1: Estimated Quantitative Parameters for this compound Synthesis.

Experimental Protocols

While a specific, validated experimental protocol for this compound is not available, the following general procedures for the synthesis of aminocyclophosphazenes can be adapted.

General Protocol for Monosubstitution of Hexachlorocyclotriphosphazene

-

To a stirred solution of hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of morpholine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for the required duration (monitored by TLC or ³¹P NMR).

-

The precipitated triethylammonium chloride is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexane/chloroform).

General Protocol for Subsequent Polysubstitution

-

The purified monosubstituted intermediate (1 equivalent) is dissolved in anhydrous benzene or toluene under an inert atmosphere.

-

A solution of aziridine (5.5 equivalents) and triethylamine (6 equivalents) in the same solvent is added dropwise at 0°C.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

-

The precipitated triethylammonium chloride is filtered off.

-

The filtrate is carefully concentrated under reduced pressure.

-

The final product, this compound, is purified by recrystallization.

This compound Derivatives

The modular nature of the synthesis allows for the potential creation of a wide array of this compound derivatives. By varying the nucleophiles used in the substitution reactions, the chemical and pharmacological properties of the resulting compounds can be fine-tuned.

Potential Derivative Classes:

-

Variation of the 'A' Group: The morpholine moiety can be replaced with other cyclic or acyclic secondary amines to modulate properties such as solubility, lipophilicity, and target specificity. Examples include piperidine, piperazine, or various substituted amines.

-

Variation of the 'B' Group: While the aziridinyl groups are crucial for the alkylating activity, their number could be varied (e.g., di-, tri-, or tetra-aziridinyl analogs) to alter the reactivity and toxicity profile.

-

Mixed 'B' Groups: A combination of different small-ring heterocycles or other nucleophiles could be introduced in the second step to create more complex derivatives.

Currently, there is a lack of publicly available information on the synthesis and biological evaluation of specific this compound derivatives.

Biological Activity and Signaling Pathways

This compound functions as an alkylating agent, a class of compounds that forms covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1][2] The aziridinyl groups of this compound are highly strained three-membered rings that can undergo nucleophilic ring-opening, leading to the alkylation of DNA bases.

This alkylation can occur at various sites on the DNA, with the N7 position of guanine (B1146940) being a common target. The formation of these DNA adducts can have several downstream consequences:

-

Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can physically obstruct the passage of DNA and RNA polymerases, thereby halting DNA replication and transcription.

-

Induction of DNA Damage Response and Apoptosis: The cell recognizes the DNA adducts as damage and activates DNA repair pathways. If the damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis.

-

Chromosomal Aberrations: this compound is known to cause chromosomal breaks, which can lead to genomic instability and cell death.[1][2]

Conclusion

This compound represents a significant, albeit not widely known, member of the cyclophosphazene-based antineoplastic agents. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions and handling of hazardous materials. The lack of detailed, publicly accessible experimental data highlights the need for further research to fully characterize its synthesis and optimize the production of this and related compounds. The potential for generating a diverse library of derivatives by modifying the synthetic pathway offers promising avenues for the development of new therapeutic agents with improved efficacy and reduced toxicity. A deeper understanding of its interactions with cellular signaling pathways will be crucial for its future clinical development and application.

References

The Biological Activity of Fotretamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin or by its investigational name NSC-216135, is a pentaethyleneimine derivative with recognized antineoplastic and alkylating properties.[1] Its mechanism of action is primarily attributed to its ability to induce chromosomal breaks, leading to cytotoxic and immunosuppressive effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and related aziridine-containing compounds, addressing its mechanism of action, available quantitative data, relevant experimental protocols, and associated cellular signaling pathways. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide supplements direct findings with established knowledge of similar alkylating agents to provide a broader context for its potential biological functions.

Introduction to this compound

This compound is classified as an alkylating agent, a class of chemotherapeutic drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[1] The presence of multiple aziridine (B145994) rings in its structure is characteristic of this class and is crucial for its biological activity. These strained rings are susceptible to nucleophilic attack, enabling the alkylation of DNA bases.

Synonyms: Fotrin, Photrin, NSC-216135, 2,2,4,4,6-Pentaethylenimino-6-morpholino-cyclotriphosphazatriene.[1]

Quantitative Data

Specific quantitative data on the biological activity of this compound, such as IC50 values against various cancer cell lines, are not extensively reported in the available literature. The following table summarizes the key physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C14H28N9OP3 | PubChem CID: 65800[1] |

| Molecular Weight | 431.35 g/mol | PubChem CID: 65800[1] |

| IUPAC Name | 2,2,4,4,6-pentakis(aziridin-1-yl)-6-morpholin-4-yl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine | PubChem CID: 65800[1] |

Mechanism of Action

The primary mechanism of action of this compound, as an alkylating agent, involves the covalent modification of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.

DNA Alkylation and Cross-linking

The aziridine groups of this compound are highly electrophilic and react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This reaction can result in several types of DNA damage:

-

Monoadducts: Formation of a covalent bond between the drug and a single DNA base.

-

Intrastrand Cross-links: Linkage of two bases on the same DNA strand.

-

Interstrand Cross-links: Linkage of two bases on opposite DNA strands, which is the most cytotoxic lesion as it prevents the separation of the DNA double helix required for replication and transcription.

The following diagram illustrates the general mechanism of DNA alkylation by a bifunctional alkylating agent.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, standard assays used to evaluate the biological activity of alkylating agents can be applied.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

DNA Cross-linking Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including cross-links.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." DNA cross-links will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only strand breaks.

Protocol Outline:

-

Cell Treatment: Expose cells to this compound. A positive control for DNA damage (e.g., H₂O₂) should be included.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA migration using imaging software. A reduction in tail length in this compound-treated cells compared to cells treated with an agent that only causes strand breaks indicates the presence of cross-links.

Signaling Pathways

The cytotoxic effects of DNA alkylating agents like this compound are mediated through the activation of complex cellular signaling pathways that sense DNA damage and trigger cell cycle arrest or apoptosis.

DNA Damage Response (DDR) Pathway

DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn leads to the activation of the tumor suppressor protein p53.

p53-Mediated Apoptosis

Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as BAX and PUMA. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, culminating in apoptosis.

Conclusion

This compound is an alkylating agent with antineoplastic activity, primarily acting through the induction of DNA damage. While specific and detailed in vitro and in vivo data for this compound are limited in current scientific literature, its biological effects can be inferred from its chemical structure and the well-established mechanisms of other aziridine-containing anticancer drugs. The experimental protocols and signaling pathways described in this guide provide a framework for the further investigation and characterization of this compound's biological activity. Future research focusing on generating specific cytotoxicity data against a panel of cancer cell lines and elucidating the precise molecular pathways it modulates would be invaluable for a more complete understanding of its therapeutic potential.

References

Fotretamine: A Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative with recognized antineoplastic and immunosuppressive activities.[1] Its cytotoxic effects are attributed to its function as a DNA alkylating agent. This document provides a comprehensive technical overview of the putative molecular targets and binding sites of this compound, drawing upon the established mechanisms of similar aziridine-containing anticancer compounds. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes current knowledge to propose its mechanism of action, potential binding sites, and detailed experimental protocols for its investigation.

Introduction

This compound is a member of the ethyleneimine class of alkylating agents, characterized by the presence of five highly reactive aziridine (B145994) rings.[1] This structural feature is central to its biological activity. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The immunosuppressive activity of this compound is linked to its ability to cause chromosomal breaks in lymphocytes.[1]

Molecular Target: Deoxyribonucleic Acid (DNA)

The primary molecular target of this compound is cellular DNA. The high nucleophilicity of DNA bases and the phosphate (B84403) backbone makes them susceptible to attack by electrophilic agents like the activated aziridine rings of this compound.

Mechanism of Action: DNA Alkylation

The mechanism of DNA alkylation by this compound is inferred to proceed through the following steps, analogous to other aziridine-containing drugs like Thiotepa:

-

Protonation of Aziridine Rings: In the physiological environment, the nitrogen atom of the aziridine ring can be protonated, forming a highly reactive aziridinium (B1262131) ion. This strained three-membered ring is then susceptible to nucleophilic attack.

-

Nucleophilic Attack by DNA: The electron-rich centers in DNA, particularly the N7 position of guanine (B1146940) and to a lesser extent the N3 of adenine, act as nucleophiles, attacking the electrophilic carbon of the aziridinium ion. This results in the opening of the aziridine ring and the formation of a covalent bond between this compound and the DNA base.

-

Formation of DNA Adducts: This covalent attachment is termed a DNA adduct. Given that this compound possesses five aziridine moieties, it can function as a polyfunctional alkylating agent. This allows for multiple points of attachment to DNA, leading to:

-

Mono-adducts: A single aziridine ring reacting with a DNA base.

-

Interstrand Cross-links (ICLs): Two aziridine rings from the same this compound molecule reacting with bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.

-

Intrastrand Cross-links: Two aziridine rings reacting with bases on the same DNA strand.

-

The formation of these adducts, especially ICLs, creates significant steric hindrance, distorts the DNA helix, and stalls the cellular machinery involved in DNA processing.

Binding Sites

Based on studies of similar alkylating agents, the following are the predicted binding sites for this compound on DNA:

-

Primary Binding Site: The N7 position of guanine is the most frequent site of alkylation by many alkylating agents due to its high nucleophilicity.

-

Secondary Binding Sites: Other potential sites include the N3 position of adenine and, to a lesser extent, the phosphate backbone of DNA.

Quantitative Data

As of the latest literature review, specific quantitative binding data for this compound, such as binding affinity constants (Kd), inhibition constants (Ki), or IC50 values for target inhibition, are not publicly available. The table below is a template that can be populated as such data becomes available through future research.

| Parameter | Value | Cell Line/System | Reference |

| DNA Binding | |||

| Kd (M) | Data not available | ||

| Cytotoxicity | |||

| IC50 (µM) | Data not available | e.g., Human lymphocytes, various cancer cell lines |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the molecular targets and binding sites of this compound. These protocols are based on established techniques used for studying DNA alkylating agents.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay is used to detect DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Treat the cell line of interest (e.g., human lymphocytes or a cancer cell line) with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative control (vehicle only) and a positive control (e.g., hydrogen peroxide).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA will remain in the head.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using appropriate software.

Alkaline Elution Assay for DNA Cross-linking

This technique is used to measure DNA interstrand cross-links.

Methodology:

-

Radiolabeling of DNA: Pre-label the cellular DNA by growing cells in the presence of a radioactive precursor, such as [14C]-thymidine.

-

Drug Treatment: Treat the cells with this compound.

-

Cell Lysis: Lyse the cells directly on a filter membrane, leaving the DNA entangled on the filter.

-

Elution: Elute the DNA from the filter using an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.

-

Induction of Strand Breaks (for ICL measurement): To specifically measure ICLs, induce a known number of random strand breaks using a defined dose of X-rays after drug treatment.

-

Data Analysis: DNA with interstrand cross-links will elute more slowly than control DNA because the cross-links hold the strands together. The decrease in the elution rate is proportional to the frequency of cross-links.

Mass Spectrometry for DNA Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and quantify specific this compound-DNA adducts.

Methodology:

-

DNA Isolation: Treat cells or calf thymus DNA with this compound and then isolate the genomic DNA.

-

DNA Digestion: Enzymatically digest the DNA to individual nucleosides or nucleotides.

-

LC Separation: Separate the digested DNA components using high-performance liquid chromatography (HPLC).

-

MS/MS Analysis: Analyze the eluting components using a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion will correspond to the modified nucleoside, and the fragmentation pattern (MS/MS) will confirm the structure of the adduct.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of the identified adducts.

Signaling Pathways and Logical Relationships

DNA damage induced by this compound is expected to trigger a complex cellular response, primarily involving DNA damage response (DDR) pathways. These pathways sense the DNA lesions, signal their presence, and promote either DNA repair, cell cycle arrest, or apoptosis.

DNA Damage Response Pathway

The following diagram illustrates the general signaling cascade initiated by DNA alkylation damage.

Caption: Generalized DNA Damage Response pathway initiated by this compound-induced DNA adducts.

Experimental Workflow for Target Validation

The logical workflow for investigating and validating the molecular targets of this compound is depicted below.

Caption: A logical workflow for the experimental validation of this compound's molecular target.

Conclusion

This compound is a potent antineoplastic and immunosuppressive agent whose mechanism of action is strongly indicated to be DNA alkylation via its five aziridine rings. While direct experimental evidence specifically for this compound is sparse in the public domain, a robust understanding of its molecular targets and binding sites can be inferred from the extensive research on analogous compounds. The primary molecular target is DNA, with the N7 of guanine being the most probable binding site, leading to the formation of mono-adducts and highly cytotoxic interstrand cross-links. The experimental protocols and conceptual pathways outlined in this guide provide a solid framework for future research to elucidate the precise molecular interactions and cellular consequences of this compound treatment. Such studies will be invaluable for the rational design of new therapies and for optimizing the clinical use of this class of compounds.

References

Early In Vitro Studies of Fotretamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative classified as an antineoplastic alkylating agent.[1] Early research, primarily conducted in the Soviet Union, identified its potential as a cytotoxic and immunosuppressive agent.[1] The core mechanism of action of this compound, consistent with other alkylating agents, involves the induction of DNA damage, leading to chromosomal aberrations and the inhibition of cellular replication.[1] This document provides a technical summary of the early in vitro findings related to this compound, focusing on its effects on human lymphocytes.

Quantitative Data Summary

The primary in vitro studies on this compound focused on its clastogenic (chromosome-breaking) and mito-depressive (inhibition of mitosis) effects on human lymphocytes. The key quantitative findings from these early studies are summarized in the table below.

| Endpoint | Concentration | Effect in Human Lymphocytes |

| Chromosome Breaks | > 10⁻⁷ M | Induction of chromosomal breaks. |

| Mitotic Activity | 4.6 x 10⁻⁴ M | Complete diminishment of mitotic activity. |

| Aberration Type | Not specified | Predominantly single and paired fragments. |

Experimental Protocols

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured human peripheral blood lymphocytes.

Materials:

-

Heparinized human peripheral blood

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics (penicillin-streptomycin), and L-glutamine

-

Phytohemagglutinin (PHA) as a mitogen

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Colcemid or colchicine (B1669291) (mitotic arresting agent)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1 v/v)

-

Giemsa stain

-

Microscope slides

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture Initiation: Whole blood or isolated lymphocytes are added to the culture medium containing phytohemagglutinin to stimulate cell division (mitosis). Cultures are incubated for approximately 48 hours.

-

This compound Exposure: Following the initial incubation, various concentrations of this compound are added to the lymphocyte cultures. A vehicle control (solvent only) and a negative control (no treatment) are also included. The exposure period would typically be for a defined duration, for instance, 24 to 48 hours.

-

Mitotic Arrest: Towards the end of the culture period, a mitotic arresting agent like colcemid is added to the cultures for 2-4 hours. This agent disrupts the mitotic spindle, causing cells to accumulate in the metaphase stage of cell division, which is optimal for chromosome visualization.

-

Harvesting: Cells are harvested by centrifugation. The cell pellet is then resuspended in a hypotonic solution to swell the cells and aid in the spreading of chromosomes.

-

Fixation: The cells are fixed using a freshly prepared, cold fixative solution. This process is typically repeated several times to ensure proper preservation of cellular structures.

-

Slide Preparation: The fixed cell suspension is dropped onto clean, cold, wet microscope slides and allowed to air dry.

-

Staining: The slides are stained with Giemsa solution to visualize the chromosomes.

-

Microscopic Analysis: At least 100 well-spread metaphases per concentration are analyzed under a light microscope for structural chromosomal aberrations, such as breaks, gaps, and fragments. The mitotic index (the proportion of cells in mitosis) is also calculated to assess cytotoxicity.

Signaling Pathways

As an alkylating agent, this compound's cytotoxicity is mediated through the induction of DNA damage, which in turn activates cellular stress response pathways, primarily the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, attempts at DNA repair, or, in cases of extensive damage, apoptosis (programmed cell death).

The diagram below illustrates the generalized signaling cascade initiated by DNA damage from an alkylating agent like this compound.

The experimental workflow for the in vitro assessment of this compound's effects on lymphocytes is depicted in the following diagram.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Aziridine-Containing Alkylating Agents: A Case Study with Thiotepa as a Surrogate for Fotretamine

Notice: Direct pharmacokinetic and metabolism data for Fotretamine (NSC-216135) is not available in the public domain. This guide utilizes data from the structurally and functionally related aziridine-containing anticancer agent, Thiotepa (B1682881), to provide a representative understanding of the likely pharmacokinetics and metabolism of this class of compounds.

This technical guide offers a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of aziridine-containing alkylating agents, with a specific focus on Thiotepa as a well-documented analogue. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Aziridine-Containing Alkylating Agents

This compound is a pentaethyleneimine derivative with antineoplastic and immunosuppressive activities. Its mechanism of action is attributed to the presence of aziridine (B145994) rings, which are highly reactive three-membered nitrogen-containing heterocycles. This reactivity allows for the alkylation of nucleophilic groups in cellular macromolecules, such as DNA, leading to cytotoxicity.

Due to the scarcity of specific data on this compound, this guide will focus on Thiotepa, another prominent aziridine-containing anticancer drug. Thiotepa is used in the treatment of various cancers and serves as an excellent model for understanding the pharmacokinetic and metabolic pathways relevant to this class of compounds.

Pharmacokinetics of Thiotepa

The pharmacokinetic profile of Thiotepa has been characterized in several clinical studies. A summary of its key pharmacokinetic parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Thiotepa

| Parameter | Value | Reference |

| Elimination Half-life | 1.5 - 4.1 hours | [1] |

| Total Clearance | 11.4 - 23.2 L/h/m² | [1] |

| Volume of Distribution | 47 L | [2] |

Table 2: Pharmacokinetic Parameters of TEPA (Active Metabolite of Thiotepa)

| Parameter | Value | Reference |

| Elimination Half-life | 3 - 24 hours | [1] |

| Fraction of Thiotepa converted to TEPA / Volume of Distribution of TEPA | 0.030 L⁻¹ | [2] |

| Elimination Rate Constant of TEPA | 0.64 h⁻¹ | [2] |

Metabolism of Thiotepa

Thiotepa undergoes extensive metabolism, primarily in the liver. The major metabolic pathway is the oxidative desulfuration to its active metabolite, triethylenephosphoramide (B1683007) (TEPA).[3]

Key Metabolic Steps:

-

Phase 1 Metabolism: The conversion of Thiotepa to TEPA is predominantly mediated by the cytochrome P450 enzyme system, specifically by CYP2B6 and CYP3A4 isozymes.[4] TEPA is also an active alkylating agent and contributes significantly to the overall therapeutic effect.[1]

-

Phase 2 Metabolism: Thiotepa can be detoxified through conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferase.[1] This leads to the formation of thiotepa-mercapturate, which is then excreted.[2]

Further metabolism can lead to the formation of other metabolites, including monochloroTEPA.[5]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of aziridine-containing compounds are crucial for obtaining reliable data. Below is a generalized workflow for a clinical pharmacokinetic study.

Experimental Workflow for a Clinical Pharmacokinetic Study

References

- 1. Thiotepa - Wikipedia [en.wikipedia.org]

- 2. Population pharmacokinetics of thioTEPA and its active metabolite TEPA in patients undergoing high-dose chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiotepa | C6H12N3PS | CID 5453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fotretamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotretamine, also known as Fotrin, is a pentaethyleneimine derivative classified as an alkylating antineoplastic and immunosuppressant agent. Its mechanism of action is presumed to involve the alkylation of DNA, leading to chromosomal breaks and the inhibition of cellular proliferation. This document provides a detailed, though generalized, experimental protocol for the use of this compound in a cell culture setting.

Disclaimer: Publicly available, peer-reviewed experimental data and established protocols specifically for this compound are scarce. The following protocols and data are based on established methodologies for similar alkylating agents, such as Fotemustine and Altretamine. Researchers should use this as a starting point and optimize the conditions for their specific cell lines and experimental questions.

Mechanism of Action

This compound is an alkylating agent, a class of drugs that covalently attach an alkyl group to DNA. This process can disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). The reactive intermediates formed from these agents can create DNA adducts, leading to single- and double-strand breaks. While the specific signaling pathways modulated by this compound have not been fully elucidated, the cellular response to DNA damage is a key component of its cytotoxic effects.

Caption: Generalized mechanism of action for this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents IC50 values for the related alkylating agent, Fotemustine, in various cancer cell lines. This data is intended to provide a reference range for designing initial experiments with this compound.

| Cell Line | Cancer Type | IC50 Value (mM) | Reference |

| Various Tumor Lines | Multiple | 0.05 - 0.18 |

Note: IC50 values are highly dependent on the cell line, assay duration, and other experimental conditions. It is crucial to determine the IC50 of this compound empirically for each cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, depending on solubility).

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 1000 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubate the plate for a predetermined time, typically 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve with cell viability on the y-axis and the logarithm of the this compound concentration on the x-axis.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Caption: Experimental workflow for IC50 determination.

Protocol 2: General Cell Culture Maintenance with this compound Treatment

This protocol provides a general guideline for culturing adherent cancer cells and treating them with this compound for downstream analysis (e.g., western blotting, flow cytometry).

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

T-25 or T-75 culture flasks

-

PBS

-

Trypsin-EDTA

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture:

-

Culture cells in T-75 flasks with complete medium at 37°C and 5% CO2.

-

When cells reach 80-90% confluency, passage them.

-

To passage, wash the cell monolayer with PBS, then add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

-

This compound Treatment for Downstream Assays:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., at or near the IC50 value).

-

Incubate for the desired treatment duration.

-

After incubation, harvest the cells for analysis. For adherent cells, this will involve washing with PBS, detaching with trypsin, and collecting the cell suspension.

-

Concluding Remarks

This compound is a promising but under-researched alkylating agent. The protocols and information provided here serve as a foundational guide for initiating in vitro studies. It is imperative for researchers to empirically determine the optimal conditions for their specific experimental systems and to consult the literature on related compounds to inform their experimental design. Further research is needed to fully characterize the biological activity and signaling pathways of this compound.

Unraveling the In Vivo Applications of Fotretamine: A Guide for Preclinical Research

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols for the utilization of Fotretamine in animal models. This document provides a detailed guide for preclinical studies, encompassing experimental design, data interpretation, and visualization of key biological pathways. As a novel therapeutic agent, understanding its mechanism and effects in vivo is critical for its translation to clinical applications.

Mechanism of Action: An Overview

This compound is an antimetabolite that primarily functions as a folic acid antagonist. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Consequently, this compound impedes cell proliferation, making it a compound of interest for oncology and other diseases characterized by rapid cell growth.

Experimental Protocols

The successful evaluation of this compound in animal models hinges on the meticulous execution of well-defined experimental protocols. The following sections detail methodologies for key in vivo experiments.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Animal Model: Sprague-Dawley rats (8-10 weeks old, male and female).

Protocol:

-

Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of this compound (e.g., 5 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: A single dose of this compound (e.g., 20 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated using appropriate software (e.g., Phoenix WinNonlin).

Toxicology Studies

Objective: To determine the potential toxicity of this compound following acute or repeated administration.

Animal Model: Wistar rats and Beagle dogs are often used as rodent and non-rodent species, respectively, in accordance with regulatory guidelines.[1]

Protocol (14-Day Repeated Dose Study in Rats):

-

Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., low, medium, and high dose).

-

Dosing: this compound is administered daily for 14 days via the intended clinical route (e.g., oral gavage). The control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |

| Tmax (h) | 0.083 | 1.0 |

| AUC (ng*h/mL) | 3200 ± 400 | 4500 ± 600 |

| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.7 |

| Bioavailability (%) | - | 70 |

Data are presented as mean ± standard deviation.

Table 2: Summary of Toxicology Findings in a 14-Day Rat Study

| Dose Group | Key Findings |

| Control | No adverse effects observed. |

| Low Dose (10 mg/kg/day) | No significant findings. |

| Mid Dose (50 mg/kg/day) | Mild, reversible changes in liver enzymes. |

| High Dose (200 mg/kg/day) | Evidence of liver and kidney toxicity, decreased body weight gain. |

Visualizing Biological Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Caption: Mechanism of action of this compound.

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

These application notes provide a foundational framework for researchers initiating in vivo studies with this compound. Adherence to these detailed protocols and a thorough understanding of the compound's mechanism of action are essential for generating robust and reproducible data, ultimately paving the way for successful drug development.

References

Application Notes and Protocols: Fotretamine for In Vivo Experiments

Introduction

Fotretamine (B1204584) (also known as Fotrin or Photrin) is a pentaethyleneimine derivative classified as an alkylating antineoplastic agent.[1][2] It exhibits cytotoxic and immunosuppressive properties by inducing chromosomal breaks.[1][2] Developed in the Soviet Union, its use has been documented in clinical settings for various hematological and solid tumors. These application notes provide a summary of available clinical data and general protocols for in vivo research with alkylating agents, which can serve as a starting point for preclinical investigations of this compound.

Mechanism of Action

As an alkylating agent, this compound's primary mechanism of action involves the covalent attachment of alkyl groups to DNA. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). The key steps are:

-

Alkylation of DNA: this compound forms highly reactive intermediates that transfer alkyl groups to nucleophilic sites on DNA bases, most commonly the N7 position of guanine.

-

DNA Damage: This alkylation can lead to several forms of DNA damage, including:

-

Cross-linking: Formation of covalent bonds between DNA strands (interstrand crosslinks) or within the same strand (intrastrand crosslinks).

-

Strand Breaks: Destabilization of the DNA backbone, leading to single or double-strand breaks.

-

-

Cellular Consequences: The resulting DNA damage inhibits DNA synthesis and repair mechanisms, ultimately triggering apoptotic pathways and causing cancer cell death.

Data Presentation

Note: The following tables summarize human clinical dosage information. These are not direct recommendations for animal models and should be adapted with appropriate allometric scaling and dose-finding studies.

Table 1: Human Clinical Dosages of this compound (Fotrin)

| Indication | Administration Route(s) | Dosage Regimen | Total Course Dose (approx.) |

| Chronic Lymphocytic Leukemia | Intravenous (IV), Intramuscular (IM) | Initial dose of 5 mg every other day, increasing to 10-15 mg based on tolerance. | Varies widely |

| Polycythemia Vera (Erythremia) | IV, IM | 40 mg every other day. | 280 - 360 mg |

| Mycosis Fungoides & other Skin Lymphomas | IV, IM | 10-15 mg, 2-3 times per week, potentially increasing to 20-25 mg. | 150 - 250 mg |

| Ovarian Cancer | IV, IM, Intracavitary (Intraperitoneal) | 10-15 mg IV/IM every other day, or a single intraperitoneal dose of 20-40 mg combined with IV/IM administration. | Up to 300 mg |

Source: Information compiled from Russian-language medical resources.

Experimental Protocols

As specific in vivo protocols for this compound are unavailable, a generalized protocol for evaluating a novel alkylating agent in a murine cancer model is provided.

4.1. Objective: To determine the anti-tumor efficacy and toxicity profile of an alkylating agent in a xenograft mouse model.

4.2. Materials:

-

Alkylating agent (e.g., this compound)

-

Sterile vehicle for injection (e.g., saline, PBS)

-

Human cancer cell line (e.g., A549, MCF-7)

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

-

Calipers for tumor measurement

-

Animal balance

-

Standard animal housing and care facilities

4.3. Methods:

-

Cell Culture: Culture the chosen cancer cell line according to standard protocols.

-

Tumor Implantation:

-

Harvest and resuspend cancer cells in a suitable medium.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Monitor mice for tumor growth.

-

-

Treatment Initiation:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).

-

Record initial tumor volumes and body weights.

-

-

Drug Administration:

-

Prepare fresh solutions of the alkylating agent in the vehicle at the desired concentrations.

-

Administer the drug to the treatment groups via the chosen route (e.g., intraperitoneal, intravenous). The control group receives the vehicle only.

-

Dosage and schedule will be determined by preliminary dose-finding studies.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record body weights at the same frequency to monitor toxicity.

-

Observe animals for any signs of distress or adverse effects.

-

-

Endpoint:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

-

Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Mandatory Visualizations

Caption: General signaling pathway of an alkylating agent like this compound.

Caption: Generalized experimental workflow for in vivo anti-tumor studies.

References

Application Notes and Protocols for Fotretamine Solutions in a Laboratory Setting

Disclaimer: Information regarding Fotretamine in publicly accessible scientific literature is limited. The following protocols and data are based on general principles for handling alkylating agents and investigational compounds. Researchers must conduct their own small-scale solubility and stability tests to validate these procedures for their specific experimental needs. Always consult a comprehensive Safety Data Sheet (SDS) for this compound if available and adhere to all institutional and national safety guidelines for handling cytotoxic compounds.

Introduction

This compound (also known as Fotrin) is an alkylating antineoplastic and immunosuppressant agent.[1][2] As a pentaethyleneimine derivative, its activity is attributed to its ability to cause chromosomal breaks, thereby interfering with nucleic acid function.[1][3] These application notes provide a generalized framework for the preparation of this compound solutions for laboratory research, emphasizing safety, proper handling, and the need for empirical validation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.[2][3][4]

| Property | Value |

| Molecular Formula | C₁₄H₂₈N₉OP₃ |

| Molar Mass | 431.361 g·mol⁻¹ |

| IUPAC Name | 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |

| CAS Number | 37132-72-2 |

| Synonyms | Fotrin, Photrin, NSC-216135 |

| Appearance | Not specified in available literature. Assume solid powder. |

| Solubility | Specific solubility data in common laboratory solvents is not readily available. Preliminary testing is required. |

| Stability | Specific stability data is not readily available. As an alkylating agent, solutions may be susceptible to hydrolysis. |

Mechanism of Action: Alkylating Agent

This compound is classified as an alkylating agent, which exerts its cytotoxic effects by covalently attaching alkyl groups to intracellular macromolecules. The primary target for such agents is DNA. This alkylation can lead to DNA damage, cross-linking of DNA strands, and the induction of mutations, ultimately triggering cell cycle arrest and apoptosis.

Figure 1: Generalized mechanism of action for this compound as a DNA alkylating agent.

Experimental Protocols

Safety Precautions

This compound should be handled as a potent cytotoxic and mutagenic compound. Adherence to strict safety protocols is mandatory:

-

Work in a certified chemical fume hood or a biological safety cabinet.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.

-

Use dedicated equipment and glassware.

-

Avoid inhalation of powder and contact with skin and eyes.

-

Dispose of all waste (contaminated PPE, glassware, solutions) in accordance with institutional guidelines for cytotoxic waste.

Workflow for Solution Preparation

The general workflow for preparing this compound solutions involves careful planning, execution in a controlled environment, and proper documentation.

References

Analytical Methods for the Detection of Novel Pharmaceutical Compounds: A General Approach Applicable to Fotretamine

Disclaimer: As of the latest available data, specific analytical methods for a compound named "Fotretamine" are not documented in the public scientific literature. This suggests that "this compound" may be a new or emerging compound, a research chemical with limited public information, or potentially a name with an alternative spelling.

This document provides a comprehensive overview of established analytical methodologies that are broadly applicable to the detection and quantification of novel small molecule pharmaceutical compounds. The principles, protocols, and data presented here serve as a robust guide for researchers, scientists, and drug development professionals to establish analytical methods for new chemical entities like this compound.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are the cornerstones of modern pharmaceutical analysis due to their sensitivity, selectivity, and reproducibility.[1][2][3]

Application Notes

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of drug compounds.[3] It is often the initial method developed for purity testing and content uniformity in drug substance and product manufacturing. The principle relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Key Considerations:

-

Chromophore Requirement: The target molecule must possess a chromophore (a part of the molecule that absorbs UV-visible light) for detection by UV.

-

Method Development: Key parameters to optimize include the choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724), methanol, water, buffers), pH, and column temperature.[3]

-